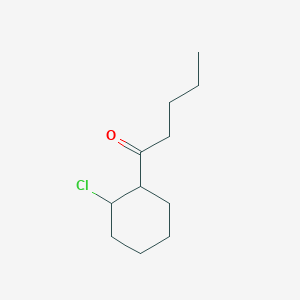
1-(2-Chlorocyclohexyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorocyclohexyl)pentan-1-one is an organic compound with the molecular formula C11H19ClO It is a ketone derivative characterized by the presence of a chlorocyclohexyl group attached to a pentanone backbone
Méthodes De Préparation
The synthesis of 1-(2-Chlorocyclohexyl)pentan-1-one can be achieved through several routes. One common method involves the reaction of 2-chlorocyclohexanone with pentan-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2-Chlorocyclohexyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2-chlorocyclohexyl)pentanol.
Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chlorocyclohexyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorocyclohexyl)pentan-1-one involves its interaction with specific molecular targets. The ketone group can participate in various biochemical pathways, and the chlorocyclohexyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparaison Avec Des Composés Similaires
1-(2-Chlorocyclohexyl)pentan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pentan-2-one: This compound has a similar structure but with a chlorophenyl group instead of a chlorocyclohexyl group.
1-(2-Chlorocyclohexyl)butan-1-one: This compound has a shorter carbon chain, which may affect its chemical properties and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
82241-67-6 |
|---|---|
Formule moléculaire |
C11H19ClO |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
1-(2-chlorocyclohexyl)pentan-1-one |
InChI |
InChI=1S/C11H19ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h9-10H,2-8H2,1H3 |
Clé InChI |
CJQTWNZKGYXJSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1CCCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
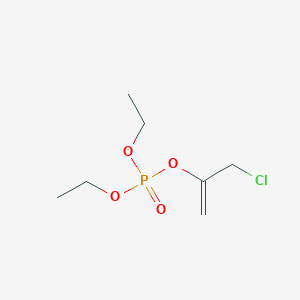

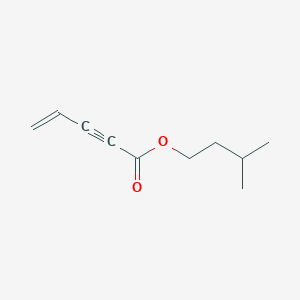
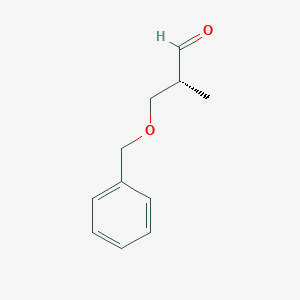
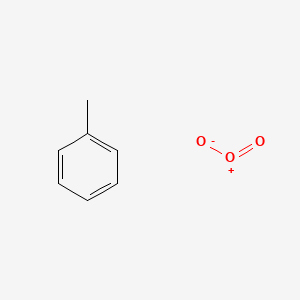
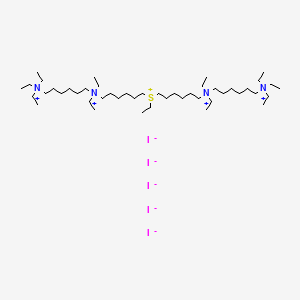

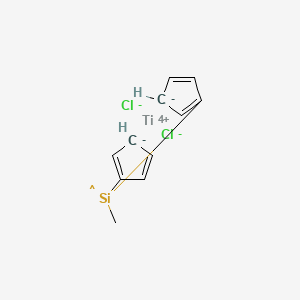
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
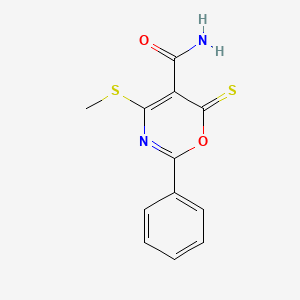
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)

